molecular formula C4H7ClO B1614683 Propanal, 2-chloro-2-methyl- CAS No. 917-93-1

Propanal, 2-chloro-2-methyl-

Cat. No. B1614683
CAS RN: 917-93-1
M. Wt: 106.55 g/mol
InChI Key: UJZCIPIWDBMTLY-UHFFFAOYSA-N
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Description

Propanal, 2-chloro-2-methyl- , also known as 2-chloro-2-methylpropanal , is an organic compound with the chemical formula C₄H₇ClO . It belongs to the aldehyde functional group and contains a chlorine atom attached to a secondary carbon. The compound exhibits a pungent odor and is typically a colorless liquid at room temperature .


Synthesis Analysis

The synthesis of 2-chloro-2-methylpropanal involves chlorination of 2-methylpropanal (also known as isobutyraldehyde ) using chlorine gas or a chlorinating agent. The reaction proceeds via electrophilic substitution, where the chlorine atom replaces a hydrogen atom on the methyl group. The resulting product is 2-chloro-2-methylpropanal .


Molecular Structure Analysis

The molecular structure of 2-chloro-2-methylpropanal consists of a four-carbon chain with a chlorine atom attached to the second carbon. The compound’s IUPAC name reflects this structure: 2-chloro-2-methylpropane . The presence of the aldehyde functional group gives rise to its characteristic reactivity .


Chemical Reactions Analysis

  • Aldol Condensation : It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones .

Physical And Chemical Properties Analysis

  • Density : Not specified

Scientific Research Applications

Reactivity and Catalysis

  • Reactivity with Zeolites: 2-Chloro-2-methylpropanal shows significant reactivity compared to propylene when interacting with HZSM-5 zeolites. This reactivity leads to the formation of 2-methyl-2-pentenal and C9 aromatics as early products, indicating potential use in catalytic processes (Hoang et al., 2010).

Food Flavor Chemistry

  • Flavor Compound Formation: Branched aldehydes, including compounds like 2-methyl propanal, are crucial for flavor in various foods. Understanding their formation and degradation pathways from amino acids is essential in controlling desired levels of these aldehydes in food products (Smit et al., 2009).

Spectroscopy and Analysis

  • Spectroscopy of Conformers: The rotational spectra of syn- and gauche-conformers of propanal, which includes 2-chloro-2-methylpropanal derivatives, have been studied. This research aids in predicting pure rotational transitions of propanal, important for astronomical observations and analysis (Zingsheim et al., 2017).

Catalytic Reactions

  • Catalytic Dehydration of Diols: Studies on the catalytic transformation of 2,3-butanediol over P/HZSM-5 zeolites, involving compounds like 2-methyl propanal, reveal the impact of catalyst structure on the production of key chemicals. This has implications for bio-based material conversions (Zhao et al., 2016).

Combustion and Emission Studies

  • Combustion By-Products: Propanal, including derivatives like 2-chloro-2-methylpropanal, is a by-product of hydrocarbon combustion. Understanding its formation and destruction in combustion systems is crucial for environmental and health reasons, as these aldehydes can be toxic and carcinogenic (Koroglu & Vasu, 2016).

Safety and Hazards

  • Storage : Store in a cool, well-ventilated area away from direct sunlight and incompatible materials .

properties

IUPAC Name

2-chloro-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-4(2,5)3-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCIPIWDBMTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061276
Record name Propanal, 2-chloro-2-methyl-
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Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanal, 2-chloro-2-methyl-

CAS RN

917-93-1
Record name 2-Chloro-2-methylpropanal
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Record name Propanal, 2-chloro-2-methyl-
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Record name Propanal, 2-chloro-2-methyl-
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Record name Propanal, 2-chloro-2-methyl-
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Record name 2-chloro-2-methylpropionaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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